molecular formula C12H16N4S B14898434 4-pentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

4-pentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B14898434
M. Wt: 248.35 g/mol
InChI Key: VSQDOCBKCDZNFN-UHFFFAOYSA-N
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Description

4-Pentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, belonging to a class of heterocyclic hybrids known for diverse biological activities. This molecule features a 1,2,4-triazole core linked to a pyridine ring, a structural motif prevalent in the development of novel therapeutic agents . The core 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol structure and its analogues have demonstrated potent antimicrobial properties in scientific studies. Research on similar compounds has shown promising activity against a range of clinically relevant gram-positive and gram-negative bacteria, as well as fungal strains . Furthermore, triazole-pyridine hybrids serve as key precursors for synthesizing more complex fused heterocyclic systems, such as triazolothiadiazoles, which have been investigated for their anticancer activity . The presence of both the triazole thiol and the pyridine ring in a single framework is a strategic design in drug discovery, aimed at enhancing biological efficacy and overcoming multi-drug resistance in pathogens . The specific introduction of a pentyl chain at the 4-position of the triazole ring may influence the compound's lipophilicity, potentially affecting its pharmacokinetic properties and interaction with biological targets. Researchers can utilize this compound as a versatile scaffold or intermediate for further chemical modifications and structure-activity relationship (SAR) studies. Please note that this product is intended for research purposes only in laboratory settings. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C12H16N4S

Molecular Weight

248.35 g/mol

IUPAC Name

4-pentyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H16N4S/c1-2-3-4-9-16-11(14-15-12(16)17)10-5-7-13-8-6-10/h5-8H,2-4,9H2,1H3,(H,15,17)

InChI Key

VSQDOCBKCDZNFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=NNC1=S)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 4-pentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of isonicotinohydrazide with isothiocyanatobenzene in ethanol under reflux conditions. The resulting product, 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide, is then treated with sodium hydroxide to yield the desired triazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

4-Pentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Substituent Variations at Position 4

The biological activity of 1,2,4-triazole-3-thiol derivatives is highly sensitive to substitutions at position 3. Key analogs include:

Role of the Pyridin-4-yl Group

The pyridinyl group at position 5 is conserved across most analogs. It contributes to:

  • Hydrogen Bonding : Interaction with biological targets (e.g., MTB FabH enzyme) via nitrogen lone pairs .
  • π-Stacking : Enhanced binding to aromatic residues in enzyme active sites .

Pharmacokinetic and Toxicity Profiles

Table 2: ADME and Toxicity Comparison

Compound logP Water Solubility CYP450 Inhibition Risk PAINS Alerts References
Target Compound ~3.5* Moderate Low No [10]
13 2.8 High Low No [10]
12g 4.1 Low Moderate Yes [5]

Predicted using SwissADME .

  • The pentyl derivative balances lipophilicity (logP ~3.5) and solubility, aligning with Lipinski’s Rule of Five for oral bioavailability .
  • Halogenated analogs (e.g., 12g ) exhibit higher logP values, increasing toxicity risks (PAINS alerts) .

Biological Activity

4-Pentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic properties, including antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure

The molecular formula for 4-pentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is C₁₂H₁₆N₄S. The structure consists of a triazole ring substituted with a pentyl group and a pyridine moiety, which is crucial for its biological activity.

The compound's mechanism primarily involves interaction with various biological targets:

  • Alpha-synuclein Inhibition : It has been shown to inhibit the aggregation of alpha-synuclein, a protein associated with neurodegenerative diseases such as Parkinson's disease. This inhibition reduces neurotoxicity and neurodegeneration.
  • Antimicrobial Activity : 4-pentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol demonstrates significant antimicrobial properties against various pathogens. Studies indicate its effectiveness against strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL .

Biological Activity Overview

Biological Activity Description
Antimicrobial Effective against bacteria and fungi; MIC values indicate strong activity .
Neuroprotective Prevents alpha-synuclein aggregation, reducing neurodegeneration.
Anticancer Exhibits antiproliferative effects on cancer cell lines; potential as a therapeutic agent .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study synthesized several derivatives of 1,2,4-triazole-3-thiols and evaluated their antimicrobial activity. The results showed that variations in substituents did not significantly affect the antimicrobial properties among derivatives of triazole-thiols .
  • Neuroprotective Effects : In vitro studies have demonstrated that this compound can alleviate symptoms associated with neurodegenerative conditions by preventing the aggregation of alpha-synuclein. This action is crucial in mitigating the effects of Parkinson's disease models in laboratory settings.
  • Anticancer Activity : Research has highlighted the potential of triazole derivatives in cancer treatment. Compounds similar to 4-pentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol have shown cytotoxic effects against colorectal cancer cell lines (HT-29), indicating a promising avenue for further exploration in oncological therapies .

Q & A

Q. What are the standard synthetic routes for 4-pentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol?

The compound is typically synthesized via a multi-step process:

Precursor formation : Condensation of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide in basic media to form the triazole-thiol core .

Alkylation : Reaction with alkyl halides (e.g., pentyl bromide) under alkaline conditions to introduce the pentyl group at the 4-position .

Purification : Recrystallization from ethanol or methanol yields the final product.
Key reagents : Sodium hydroxide, alkyl halides, methanol/ethanol solvents.

Q. How is the compound characterized to confirm its structure?

A combination of analytical methods is used:

  • Elemental analysis : Validates empirical formula (e.g., C13H17N5S).
  • <sup>1</sup>H-NMR : Peaks at δ 8.5–8.7 ppm confirm pyridinyl protons; δ 1.2–1.6 ppm corresponds to the pentyl chain .
  • LC-MS : Molecular ion peaks ([M+H]<sup>+</sup>) verify molecular weight (e.g., m/z 283.2) .

Q. What are the common chemical reactions of this compound?

The thiol group (-SH) is highly reactive:

Reaction Type Reagents/Conditions Products
Oxidation H2O2, I2Disulfides (e.g., dimeric forms)
Alkylation Alkyl halides, K2CO3S-alkyl derivatives (e.g., acetohydrazide derivatives)
Mannich Reaction Formaldehyde, secondary aminesMannich base derivatives (e.g., 5a-c in )

Advanced Research Questions

Q. How can computational methods predict the biological activity of derivatives?

  • Molecular docking : Simulate binding interactions with target proteins (e.g., fungal CYP51 for antifungal activity). Use software like AutoDock Vina .
  • ADME analysis : Predict pharmacokinetics (absorption, distribution) using tools like SwissADME. For example, logP values >3 indicate high lipophilicity, affecting membrane permeability .
  • Contradiction resolution : If experimental bioactivity conflicts with predictions, re-evaluate force field parameters or ligand protonation states .

Q. How to optimize reaction conditions for alkylation to minimize by-products?

  • Solvent selection : Use aprotic solvents (e.g., DMF) to enhance nucleophilicity of the thiol group.
  • Temperature control : Maintain 60–70°C to balance reaction rate and side reactions .
  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) for improved yield .
    Data-driven example : In , alkylation at 65°C in DMF with K2CO3 achieved 85% yield.

Q. How to address contradictions in reported antimicrobial activity data?

  • Experimental design : Standardize MIC assays using CLSI guidelines to ensure reproducibility .
  • Strain variability : Test against a panel of clinically relevant strains (e.g., Candida albicans vs. Aspergillus fumigatus) .
  • Synergistic studies : Combine with known antifungals (e.g., fluconazole) to assess potentiation effects .

Q. What strategies improve the stability of the thiol group during storage?

  • Lyophilization : Store as a lyophilized powder under argon to prevent oxidation .
  • Antioxidants : Add 1% (w/w) ascorbic acid to solid formulations.
  • pH control : Maintain pH 6–7 in solution to avoid thiolate ion formation .

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